

In-Depth Technical Guide: SNT-207858

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **SNT-207858**, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). This document details its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols, designed to support researchers and professionals in the field of drug development.

Chemical and Physical Properties

SNT-207858 is a small molecule antagonist of the MC4R. It is available as a free base and a hydrochloride salt.



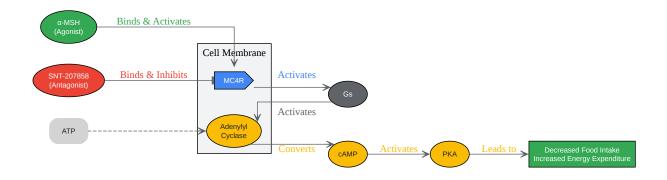
| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide | [1][2] |
| CAS Number | 1104080-42-3 (dihydrochloride) | [1] |
| CAS Number | 1104662-66-9 (free base) | [2] |
| Molecular Formula | C32H45Cl4N5O3 (dihydrochloride) | [3] |
| Molecular Formula | C32H43Cl2N5O3 (free base) | [2] |
| Molecular Weight | 689.54 g/mol (dihydrochloride) | - |
| Molecular Weight | 616.6 g/mol (free base) | [2] |

Mechanism of Action

SNT-207858 functions as a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain. The MC4R plays a crucial role in regulating energy homeostasis, food intake, and body weight.[3][4] Endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), activate MC4R, leading to the stimulation of adenylyl cyclase through Gs proteins, which in turn increases intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately results in decreased food intake and increased energy expenditure.

SNT-207858 competitively binds to the MC4R, blocking the binding of endogenous agonists and thereby inhibiting the downstream signaling pathway. This antagonism of the MC4R leads to an increase in food intake and a decrease in energy expenditure, making it a potential therapeutic agent for conditions such as cachexia.





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MC4R signaling and SNT-207858 antagonism.

Pharmacological Data In Vitro Pharmacology

SNT-207858 demonstrates high affinity and functional antagonism at the human MC4R.

| Parameter | Value | Species | Assay Type | Reference |
|-------------------------|-----------|---------|------------------------------|-----------|
| IC50 (Binding) | 22 nM | Human | Radioligand Binding Assay | [4] |
| IC50 (Functional) | 11 nM | Human | cAMP Functional Assay | [4] |
| Selectivity vs. MC3R | ~170-fold | - | - | - |
| Selectivity vs. MC5R | ~40-fold | - | - | - |

Preclinical Pharmacokinetics



Pharmacokinetic studies in preclinical models indicate that **SNT-207858** is orally bioavailable and can penetrate the blood-brain barrier.[3][4]

| Parameter | Species | Route of Administration | Value | Reference |
|-----------------|---------|----------------------------|-----------------------|-----------|
| Bioavailability | Mouse | Oral | Data not available | - |
| BBB Penetration | Mouse | - | Yes | [3][4] |

Preclinical Efficacy

In a preclinical model of cancer-induced cachexia, oral administration of **SNT-207858** demonstrated a significant reduction in tumor-induced weight loss.

| Animal Model | Treatment | Dosing | Outcome | Reference |
|---------------------------------|------------|--------------------------------------|---|-----------|
| Mice with C26 adenocarcinoma | SNT-207858 | 30 mg/kg, oral, daily for 15 days | Significantly reduced tumor-induced weight loss | - |

Experimental Protocols Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of **SNT-207858** for the MC4R.

Materials:

- HEK293 cells stably expressing human MC4R
- Membrane preparation from MC4R-expressing cells
- Radioligand: [125]-NDP-α-MSH



- SNT-207858 (or other competing ligand)
- Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)
- Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Scintillation fluid and counter

Procedure:

- Prepare serial dilutions of SNT-207858.
- In a 96-well plate, add binding buffer, a fixed concentration of [125]-NDP-α-MSH (typically at its Kd), and the serially diluted **SNT-207858**.
- Add the cell membrane preparation to initiate the binding reaction.
- For non-specific binding control wells, add a high concentration of unlabeled NDP- α -MSH. For total binding wells, add only the radioligand and membranes.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
- Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate the specific binding and plot against the concentration of SNT-207858 to determine the IC50 value.

cAMP Functional Assay

This protocol describes a functional assay to measure the antagonistic effect of **SNT-207858** on agonist-induced cAMP production.

Materials:

HEK293 cells stably expressing human MC4R



· Cell culture medium

Agonist: α-MSH

Antagonist: SNT-207858

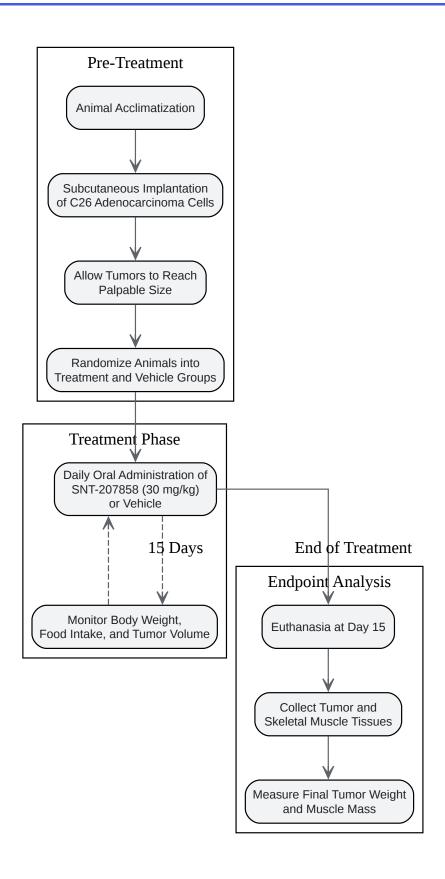
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

- Seed MC4R-expressing cells into a 96-well plate and culture overnight.
- Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor.
- Prepare serial dilutions of **SNT-207858** and pre-incubate with the cells for 15-30 minutes.
- Add a fixed concentration of the agonist α-MSH (typically at its EC80) to all wells except the basal control.
- Incubate for 30-60 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
- Plot the cAMP concentration against the concentration of SNT-207858 to determine the IC50 value for the inhibition of agonist-induced cAMP production.

Experimental Workflows





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